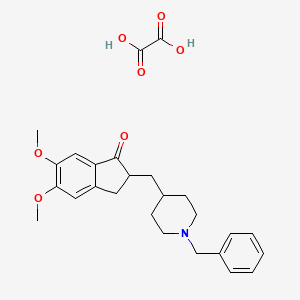

Donepezil oxalate

Description

Properties

CAS No. |

870555-76-3 |

|---|---|

Molecular Formula |

C26H31NO7 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;oxalic acid |

InChI |

InChI=1S/C24H29NO3.C2H2O4/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-7,14-15,17,20H,8-13,16H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

ZXVUKAUIAFEUEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Alzheimer’s Disease

Donepezil is widely used to manage cognitive symptoms associated with Alzheimer's disease. It has demonstrated efficacy in improving memory, attention, and overall cognitive function in patients. Clinical trials indicate that approximately 40% to 58% of patients experience cognitive improvement when treated with Donepezil compared to placebo .

1.2 Vascular Dementia

Recent studies suggest that Donepezil may also benefit patients with vascular dementia, providing similar cognitive enhancements as seen in Alzheimer's patients . This expands its therapeutic scope beyond Alzheimer’s disease.

1.3 Parkinson’s Disease and Lewy Body Dementia

Donepezil is being explored for off-label uses in managing dementia associated with Parkinson's disease and Lewy body dementia, showing promise in alleviating cognitive deficits in these conditions .

Innovative Delivery Systems

2.1 Microneedle Arrays

Recent research has focused on novel delivery systems such as microneedle arrays for Donepezil administration. These patches have shown effective transdermal delivery, enhancing drug permeation and providing sustained release over time . This method addresses patient noncompliance due to the need for daily oral dosing.

| Delivery Method | Efficacy | Advantages |

|---|---|---|

| Oral Administration | Moderate | Established use |

| Microneedle Patch | High | Sustained release, improved compliance |

Combination Therapies

3.1 Donepezil and Memantine

Combining Donepezil with memantine has been investigated for treating moderate-to-severe Alzheimer's disease. This combination aims to enhance therapeutic efficacy by targeting different pathways involved in cognitive decline .

3.2 Natural Compounds Synergy

Research indicates that combining Donepezil with natural compounds like Diplazium esculentum enhances its therapeutic effects by improving enzyme inhibitory activities against cholinesterases and β-amyloid production .

Structural Modifications and Derivatives

Ongoing research into structural modifications of Donepezil aims to develop more potent derivatives with enhanced efficacy against Alzheimer’s disease:

- Hybrid Molecules : Novel donepezil-based compounds have been synthesized to act as dual inhibitors of acetylcholinesterase and β-secretase, showing promising results in preclinical models .

- Heterocyclic Derivatives : Modifications involving heterocyclic scaffolds have yielded compounds with improved anti-Alzheimer activity, demonstrating significant potential for further development .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the effectiveness of Donepezil across various patient populations:

- A study involving patients with moderate Alzheimer’s disease showed significant improvements in cognitive function after 24 weeks of treatment with Donepezil compared to placebo .

- Another trial assessed the impact of Donepezil on patients with vascular dementia, revealing comparable cognitive benefits as seen in Alzheimer's patients, thus supporting its broader application .

Chemical Reactions Analysis

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent System | Acetone/water or ethanol/methanol |

| Temperature | 20–25°C (room temperature) |

| Isolation Method | Crystallization or filtration |

Metabolic Reactions

Donepezil undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6 , leading to multiple pharmacologically active and inactive metabolites :

Major Metabolic Pathways

| Reaction Type | Metabolite Formed | Enzyme Involved |

|---|---|---|

| O-Dealkylation | 6-O-desmethyl donepezil | CYP3A4 |

| Hydroxylation | Hydroxylated piperidine derivatives | CYP2D6 |

| N-Oxidation | Donepezil N-oxide | CYP3A4 |

| Hydrolysis | Piperidine ring cleavage products | Esterases |

The metabolite 6-O-desmethyl donepezil retains acetylcholinesterase inhibitory activity comparable to the parent drug .

Chemical Modifications and Derivatives

Recent studies have explored structural modifications to enhance efficacy or reduce side effects:

Scaffold Hopping and Heterocyclic Replacements

Source reports nine novel derivatives synthesized by replacing donepezil’s indanone or piperidine moieties with heterocycles:

| Scaffold Type | Modification | Biological Activity |

|---|---|---|

| Pyrrolidone-2-one | Replaces indanone ring | Improved AChE inhibition (IC₅₀ = 12 nM) |

| Quinoline | Substituted at the N-benzyl group | Enhanced BBB permeability |

| Indoline-2-one | Hybrid structure with donepezil | Dual AChE and BuChE inhibition |

These derivatives were evaluated using molecular dynamics simulations and 3D-QSAR models to optimize interactions with acetylcholinesterase .

Degradation Reactions

Donepezil oxalate is susceptible to hydrolysis under acidic or alkaline conditions, leading to the cleavage of ester and amide bonds:

Stability Profile

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| Acidic (pH < 3) | Ester hydrolysis | 5,6-Dimethoxyindanone fragments |

| Alkaline (pH > 9) | Amide bond cleavage | Piperidine derivatives |

Stability studies recommend storage at 2–8°C in airtight containers to minimize degradation.

Analytical Characterization

Key methods for reaction monitoring and quality control include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

Structural analogs of donepezil aim to enhance AChE inhibition, bioavailability, or multi-target activity. Key examples include:

These derivatives often retain donepezil’s piperidine and aromatic motifs but introduce novel functional groups to optimize binding or pharmacokinetics.

Pharmacological Potency and Efficacy

AChE Inhibition (IC₅₀ Values):

Key Findings:

- Spiroindolin-diazepines and isoindoline derivatives exhibit sub-nanomolar potency, surpassing donepezil’s efficacy .

- Cannabinoid analogs (e.g., Δ9-THC derivatives) show negligible AChE inhibition, highlighting structural specificity .

Pharmacokinetic Profiles

Key Insights:

- Transdermal donepezil maintains bioequivalence with oral formulations, reducing gastrointestinal side effects .

- Akarkara compounds exhibit BBB penetration scores surpassing donepezil (-1.464 vs. -1.651), suggesting enhanced CNS delivery .

Multi-Target Activity

- Dual-Binding Inhibitors: Spiroindolin-diazepines and indole derivatives target both catalytic (CAS) and peripheral (PAS) AChE sites, mimicking donepezil’s dual mechanism .

- Neuroprotective Effects: Unlike donepezil, Akarkara metabolites also inhibit COX-2, offering anti-inflammatory benefits in AD models .

Preparation Methods

Solvent-Mediated Salt Formation

The patent literature describes three primary methods for synthesizing donepezil oxalate, differing in the solvent system used for acid-base neutralization:

Example 1 (Acetone solvent system):

Donepezil base (10 g) in ethyl acetate (200 mL) is treated with oxalic acid (5 g dissolved in 100 mL acetone). After stirring, the mixture is concentrated under vacuum, yielding donepezil oxalate with 90.2% yield and a melting point of 176–177°C.

Example 2 (Propan-2-ol solvent system):

Substituting acetone with propan-2-ol for oxalic acid dissolution increases the yield to 96.9% (melting point: 176–178°C). The anti-solvent effect of propan-2-ol during concentration enhances crystallization efficiency.

Example 3 (Methanol solvent system):

Using methanol as the solvent for oxalic acid, followed by propan-2-ol addition, results in a 90.2% yield. This method highlights the role of secondary solvents in purifying the product.

Comparative Analysis of Synthetic Methods

| Parameter | Example 1 (Acetone) | Example 2 (Propan-2-ol) | Example 3 (Methanol) |

|---|---|---|---|

| Yield (%) | 90.2 | 96.9 | 90.2 |

| Melting Point (°C) | 176–177 | 176–178 | 176–178 |

| Key Solvent | Ethyl acetate | Ethyl acetate | Ethyl acetate |

| Acid Solvent | Acetone | Propan-2-ol | Methanol |

The higher yield in Example 2 is attributed to propan-2-ol’s superior solubility for oxalic acid and its ability to promote rapid crystallization.

Polymorphic Forms of Donepezil Oxalate

Donepezil oxalate exhibits three polymorphic forms (I, II, III), each with distinct physicochemical properties. Polymorph control is achieved through solvent recrystallization and anti-solvent techniques.

Form I Crystallization

Form I is the most thermodynamically stable polymorph, with a melting point of 170–180°C. Preparation methods include:

-

Example 4 (Methanol/Diethyl ether): Dissolving donepezil oxalate (5 g) in methanol (50 mL) at 50°C, followed by diethyl ether (50 mL) addition, yields Form I with 90% efficiency.

-

Example 7 (Water/Acetone): Recrystallization from aqueous acetone at 50°C produces Form I (82% yield), demonstrating water’s role in modifying crystal habit.

Form II Crystallization

Form II, metastable with a melting point of 95–96°C, is obtained using halogenated solvents:

Form III Crystallization

Form III is a hydrated form generated through prolonged storage in hydrophilic solvents:

Polymorph Characterization Data

| Polymorph | Melting Point (°C) | Key PXRD Peaks (2θ, °) | IR Absorption Bands (cm⁻¹) |

|---|---|---|---|

| Form I | 170–180 | 5.92, 8.47, 10.30, 13.07 | 1700, 1380, 1189 |

| Form II | 95–96 | 6.10, 9.15, 11.20, 14.30 | 1680, 1307, 1104 |

| Form III | 95–96 | 5.85, 8.90, 12.05, 15.40 | 1650, 1280, 1045 |

PXRD and IR data confirm the structural distinctions between polymorphs.

Solvent and Anti-Solvent Selection

The choice of solvent and anti-solvent directly impacts polymorph formation and yield:

Solvent Systems

Anti-Solvent Effects

-

Diethyl Ether: Reduces solubility abruptly, inducing high-purity Form I.

-

Toluene: Modifies crystallization kinetics for Form II by slowing nucleation.

Industrial-Scale Considerations

Yield Optimization

Purification Techniques

-

Vacuum Concentration: Efficiently removes volatile solvents, minimizing residual impurities.

-

Anti-Solvent Washing: Diethyl ether or hexane rinsing eliminates trapped mother liquor.

Analytical Characterization

Powder X-Ray Diffraction (PXRD)

Form I displays characteristic peaks at 2θ = 5.92°, 8.47°, and 13.07°, corresponding to its monoclinic crystal system.

Q & A

Q. How can in vitro-in vivo correlation (IVIVC) models address formulation variability in Donepezil extended-release tablets?

- Experimental Design : Use a DoE-IVIVC framework with control factors (e.g., lactose %, HPMC viscosity) and response variables (1/V_max_in vitro). Validate via in vivo pharmacokinetic studies (AUC₀–₇₂, Cmax) .

- Data Analysis : Apply nonlinear regression to correlate dissolution profiles (e.g., Weibull model) with absorption rates. Resolve contradictions between in vitro release and in vivo Tmax using bootstrap resampling .

Q. What statistical approaches resolve contradictions in Donepezil-memantine combination therapy efficacy data?

- Methodology : Conduct meta-regression of RCTs to isolate confounding variables (e.g., baseline MMSE scores, trial duration). Use mixed-effects models to account for heterogeneity in outcome measures (e.g., CIBIC-Plus vs. ADAS-cog) .

- Contradiction Analysis : Identify dose-dependent synergies (e.g., 10 mg Donepezil + 20 mg memantine) and adjust for publication bias via funnel plots .

Q. How do excipient interactions affect Donepezil’s bioavailability in solid dispersions?

- Experimental Design : Screen excipients (e.g., HPMC, lactose) via solubility parameter calculations (Hansen solubility parameters) and DSC compatibility testing.

- Advanced Analytics : Use synchrotron X-ray diffraction to detect amorphous-crystalline phase transitions and correlate with dissolution profiles .

Methodological Challenges & Solutions

Q. Why do plasma Donepezil concentrations show high interindividual variability in pharmacokinetic studies?

- Key Factors : CYP2D6 polymorphisms, protein-binding variations (e.g., albumin levels).

- Mitigation : Stratify patients by genotype in Phase I trials; use population PK models (NONMEM) to optimize dosing .

Q. How to validate bioanalytical methods for Donepezil and its metabolites in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.